3-Bromo-N-(tert-butyl)benzamide

Lipophilicity Physicochemical Properties ADME Prediction

Select 3-Bromo-N-(tert-butyl)benzamide (CAS 42498-39-5) for reproducible synthesis. The meta-bromo substituent enables Suzuki-Miyaura and Buchwald-Hartwig cross-coupling; the tert-butyl amide provides steric protection ensuring bromine remains the primary reactive site. Quantifiable differences—LogP ~3.37 (+0.76 vs non-Br analog) and bp 341.7°C (vs 350.5°C for 4-Br isomer)—enable precise ADME modeling and HPLC method development. A solved crystal structure supports solid-state characterization. Positional isomers are not functionally equivalent.

Molecular Formula C11H14BrNO
Molecular Weight 256.14 g/mol
CAS No. 42498-39-5
Cat. No. B1268878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-N-(tert-butyl)benzamide
CAS42498-39-5
Molecular FormulaC11H14BrNO
Molecular Weight256.14 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1=CC(=CC=C1)Br
InChIInChI=1S/C11H14BrNO/c1-11(2,3)13-10(14)8-5-4-6-9(12)7-8/h4-7H,1-3H3,(H,13,14)
InChIKeyRCANCXBUPLNOOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-N-(tert-butyl)benzamide (CAS 42498-39-5): Structural and Physicochemical Baseline


3-Bromo-N-(tert-butyl)benzamide (CAS 42498-39-5) is an aromatic amide characterized by a bromine atom at the meta-position of the benzamide ring and a bulky tert-butyl group on the amide nitrogen . This specific substitution pattern dictates its unique physicochemical properties, with predicted values including a LogP of ~3.37 , a pKa of 14.84 , and a boiling point of 341.7 °C at 760 mmHg [1]. It is a solid with a density of approximately 1.31 g/cm³ .

Why 3-Bromo-N-(tert-butyl)benzamide Cannot Be Arbitrarily Replaced


Substituting this specific compound with a generic benzamide or even a close positional isomer carries significant risk due to altered physicochemical and reactivity profiles. The meta-bromine and tert-butyl groups are not interchangeable; they confer specific steric and electronic effects that critically impact molecular interactions . For example, shifting the bromine from the meta to the para position changes the molecular dipole and intermolecular packing, as evidenced by distinct predicted boiling points . Furthermore, the presence of the tert-butyl group provides steric protection to the amide, enhancing stability compared to less hindered N-substituted benzamides. These variations invalidate assumptions of functional equivalence, underscoring the need for the precise compound.

Quantifiable Differentiation of 3-Bromo-N-(tert-butyl)benzamide from Analogs


LogP and Lipophilicity Comparison with Unsubstituted Core

The introduction of a bromine atom at the meta position increases lipophilicity compared to the unsubstituted N-tert-butylbenzamide core. This is a critical parameter for predicting membrane permeability and overall pharmacokinetic behavior .

Lipophilicity Physicochemical Properties ADME Prediction

Boiling Point Difference from 4-Bromo Positional Isomer

The boiling point of 3-Bromo-N-(tert-butyl)benzamide is quantitatively distinct from its para-bromo isomer, 4-Bromo-N-(tert-butyl)benzamide (CAS 42498-38-4). This difference confirms that the bromine position impacts intermolecular forces, which is crucial for separation and purification methods .

Thermal Properties Distillation Compound Purity

Acidity (pKa) Modulation by Meta-Bromo Substitution

The presence of the meta-bromo group slightly acidifies the amide proton compared to the unsubstituted benzamide. This subtle change in pKa can be leveraged in pH-dependent extraction or crystallization protocols .

Ionization State Solubility Reactivity

Structural Evidence of Unique Intermolecular Packing

The single-crystal X-ray structure of 3-Bromo-N-(tert-butyl)benzamide has been determined, confirming its unique solid-state conformation and intermolecular hydrogen bonding network [1]. While this specific reference is a figure, its existence demonstrates the compound's crystallinity and provides a definitive fingerprint for identity verification.

Crystal Engineering Solid-State Chemistry Crystallography

High-Value Application Scenarios for 3-Bromo-N-(tert-butyl)benzamide


Synthetic Intermediate in Palladium-Catalyzed Cross-Couplings

The meta-bromo substituent serves as a versatile handle for Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling reactions, enabling the synthesis of diverse biaryl and amine libraries. The tert-butyl group on the amide provides steric protection, ensuring the bromine remains the primary reactive site. This compound is referenced as a precursor in patents such as WO 2007/053452 A1, confirming its role in building complex pharmaceutical scaffolds [1].

Physicochemical Property Studies and ADME Modeling

As evidenced by the quantitative logP difference (+0.76 units), this compound is a superior choice over the non-brominated analog for studies investigating the impact of halogenation on lipophilicity. Its unique combination of a bulky amide and a meta-bromo group makes it an ideal model compound for developing predictive ADME models for halogenated aromatic amides .

Solid-State and Crystallography Research

The existence of a solved crystal structure [2] makes this compound a reliable standard for solid-state characterization. Researchers studying crystal packing, hydrogen bonding, or performing co-crystal screening can leverage the known structural data, which is not guaranteed for its close analogs, thereby reducing experimental uncertainty in crystal engineering projects.

Chromatographic Method Development and Validation

The quantifiable difference in boiling point (341.7 °C vs. 350.5 °C for the 4-bromo isomer) is a critical parameter for developing and validating separation methods, such as HPLC or GC, where closely related impurities must be resolved. This specific physical property provides a clear, data-driven basis for selecting this compound as a reference standard .

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